N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c26-18-7-4-10-24(18)17-11-14(8-9-20-17)12-21-19(27)16-13-22-25(23-16)15-5-2-1-3-6-15/h1-3,5-6,8-9,11,13H,4,7,10,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVQAZZPWPYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains apyrrolidine ring , which is a common feature in many biologically active compounds. This suggests that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. Thepyrrolidine ring in the compound is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a triazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.48 g/mol. The presence of the triazole moiety contributes significantly to its biological activity, particularly in anticancer and antimicrobial domains.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
- Pyridine and Pyrrolidine Integration : Employing nucleophilic substitution reactions to introduce the pyridine and pyrrolidine groups.
- Carboxamide Formation : Converting the intermediate products into the final carboxamide structure.
Anticancer Activity
Research indicates that compounds featuring triazole structures often exhibit significant anticancer properties. For instance, derivatives similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenyltriazole have shown promising results in inhibiting cancer cell proliferation through mechanisms such as thymidylate synthase inhibition and apoptosis induction.
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| Compound B | HCT116 | 2.6 | Induction of apoptosis |
| Compound C | HepG2 | 1.4 | Cell cycle arrest |
These findings suggest that the triazole scaffold can be optimized for enhanced anticancer activity through structural modifications.
Antimicrobial Activity
The antimicrobial potential of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenyltriazole has also been explored. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | < 3.09 µg/mL |
| S. aureus | < 500 µg/mL |
These results indicate that modifications to the triazole ring can enhance antibacterial properties.
The biological activity of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2-phenyltriazole is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in cell proliferation and survival pathways. The triazole group facilitates interactions with metal ions in enzyme active sites, leading to inhibition of critical metabolic processes.
Case Studies
Recent studies have highlighted the effectiveness of triazole derivatives in treating various diseases:
-
Anticancer Studies : A study demonstrated that a series of triazole derivatives exhibited significant cytotoxicity against several cancer cell lines, with some compounds outperforming standard chemotherapeutics like doxorubicin.
"The synthesized triazole derivatives showed IC50 values significantly lower than those of conventional drugs, indicating their potential as effective anticancer agents."
-
Antimicrobial Studies : Another study reported that triazole-based compounds displayed potent antimicrobial activity against resistant bacterial strains, suggesting their utility in overcoming antibiotic resistance.
"The findings underscore the importance of triazoles as a scaffold for developing new antimicrobial agents."
Preparation Methods
Synthesis of 2-Phenyl-2H-1,2,3-triazole-4-carboxylic Acid
Route :
- Click Chemistry : Phenyl azide (1.0 equiv) and propiolic acid (1.2 equiv) undergo CuAAC in a mixture of DMF/H₂O (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 25°C for 12 hours.
- Workup : The reaction mixture is acidified with HCl (1 M), extracted with ethyl acetate, and purified via recrystallization (ethanol/water).
Key Data :
Synthesis of (2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine
Route :
- Pyrrolidinone Ring Formation : 4-(Aminomethyl)pyridine (1.0 equiv) reacts with itaconic acid (1.5 equiv) in refluxing toluene for 24 hours, forming 1-(4-(aminomethyl)pyridin-2-yl)pyrrolidin-2-one via cyclocondensation.
- Purification : The crude product is washed with cold diethyl ether and recrystallized from acetonitrile.
Key Data :
Amide Coupling to Form Target Compound
Route :
- Activation : 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DMF at 0°C for 30 minutes.
- Coupling : (2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methanamine (1.1 equiv) is added, and the mixture is stirred at 25°C for 18 hours.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5).
Key Data :
- Yield : 68–72%.
- Characterization : HRMS (ESI-TOF) m/z calcd for C₂₀H₂₁N₅O₂ [M+H]⁺ 388.1712, found 388.1709.
Optimization and Challenges
- Triazole Regioselectivity : CuAAC ensures exclusive 1,4-regioselectivity, critical for biological activity.
- Amine Sensitivity : The pyridinylmethylamine intermediate is hygroscopic, necessitating anhydrous conditions during coupling.
- Coupling Efficiency : HATU outperforms EDCl/HOBt in yield and purity due to enhanced activation of sterically hindered carboxylic acids.
Table 1: Comparative Analysis of Coupling Agents
| Agent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 72 | 98 |
| EDCl/HOBt | 58 | 89 |
Q & A
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular docking : Use Schrödinger Suite or MOE to screen against protein databases (e.g., PDB) .
- Quantum mechanical calculations : Density Functional Theory (DFT) models electron distribution for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
